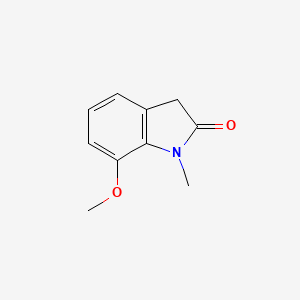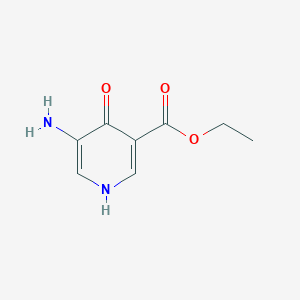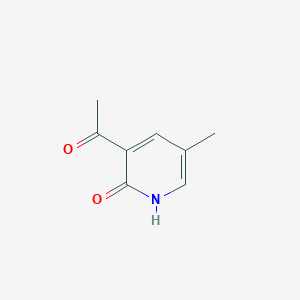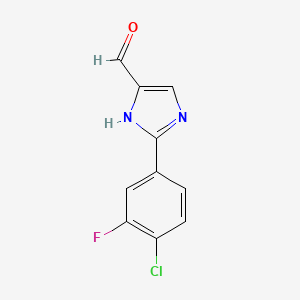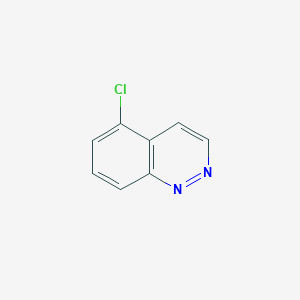
5-Chlorocinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chlorocinnoline is a nitrogen-containing heterocyclic compound with the molecular formula C8H5ClN2 It is a derivative of cinnoline, which is a bicyclic structure consisting of a benzene ring fused to a pyridazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorocinnoline can be achieved through several methods. One common approach involves the chlorination of cinnoline. This process typically uses chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete chlorination.
Another method involves the cyclization of appropriate precursors. For example, starting with 2-chlorobenzaldehyde and hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst, can yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also include steps for purification, such as recrystallization or distillation, to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
5-Chlorocinnoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: Oxidation of this compound can lead to the formation of cinnoline N-oxides.
Reduction Reactions: Reduction can convert this compound to its corresponding amine derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of 5-aminocinnoline or 5-thiocinnoline.
Oxidation: Formation of cinnoline N-oxides.
Reduction: Formation of 5-aminocinnoline.
科学的研究の応用
5-Chlorocinnoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-Chlorocinnoline involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to enzymes or receptors, inhibiting their activity. The chlorine atom enhances its ability to penetrate cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.
類似化合物との比較
Similar Compounds
Cinnoline: The parent compound without the chlorine substitution.
4-Chlorocinnoline: Chlorine substitution at the 4th position.
Pyridazine: A similar diazine compound with different ring fusion.
Uniqueness
5-Chlorocinnoline is unique due to the specific position of the chlorine atom, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
特性
分子式 |
C8H5ClN2 |
|---|---|
分子量 |
164.59 g/mol |
IUPAC名 |
5-chlorocinnoline |
InChI |
InChI=1S/C8H5ClN2/c9-7-2-1-3-8-6(7)4-5-10-11-8/h1-5H |
InChIキー |
MSJFMAQLWNYCTK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=N2)C(=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


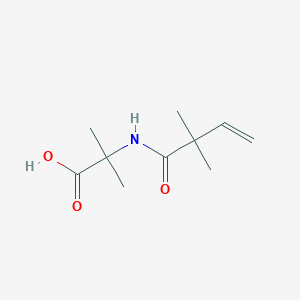

![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine 2,2,2-trifluoroacetate](/img/structure/B13664293.png)
![3-Iodo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13664300.png)
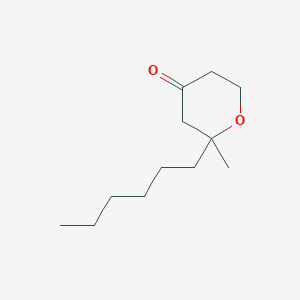
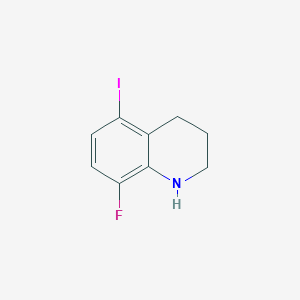
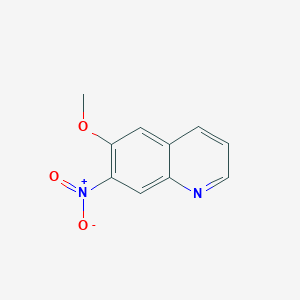
![3-Methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13664332.png)
